BenchChemオンラインストアへようこそ!

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

Lipophilicity Drug Design Physicochemical Property

Select 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (CAS 1803588-93-3) for its unique regiochemistry and hydrobromide salt advantages. The C7 bromine enables precise Suzuki couplings, while the steric C2 tert-butyl group modulates kinase selectivity essential for SAR studies. With a LogP of 3.97, it provides superior lipophilicity compared to 6-bromo or 8-bromo isomers, directly influencing reaction partitioning. The hydrobromide salt form ensures improved aqueous solubility, simplifying handling in biologically compatible conjugation media. Avoid generic substitution; this specific regioisomer is critical for reproducible cross-coupling, chemical probe development, and achieving target potency. Bulk quantities available. Request a quote for B2B pricing.

Molecular Formula C11H14Br2N2
Molecular Weight 334.055
CAS No. 1803588-93-3
Cat. No. B2952544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide
CAS1803588-93-3
Molecular FormulaC11H14Br2N2
Molecular Weight334.055
Structural Identifiers
SMILESCC(C)(C)C1=CN2C=CC(=CC2=N1)Br.Br
InChIInChI=1S/C11H13BrN2.BrH/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9;/h4-7H,1-3H3;1H
InChIKeyHCBBWRVJINBDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (CAS 1803588-93-3): Product Overview and Procurement-Relevant Characteristics


7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (CAS 1803588-93-3) is a halogenated imidazopyridine derivative with the molecular formula C11H14Br2N2 and a molecular weight of 334.05 g/mol . It exists as a hydrobromide salt, which distinguishes it from the corresponding free base (MW 253.14) and influences its solubility and handling properties [1]. The compound features a tert-butyl group at the 2-position and a bromine atom at the 7-position of the imidazo[1,2-a]pyridine scaffold, providing a unique substitution pattern relative to other bromoimidazopyridine regioisomers such as the 6-bromo (CAS 864867-60-7) and 8-bromo (CAS 947533-68-8) analogs [2].

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide: Why Generic Substitution Is Not Advisable


Substituting 7-bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide with a generic imidazo[1,2-a]pyridine derivative without rigorous validation poses significant scientific risk due to pronounced differences in physicochemical properties and synthetic utility that arise from specific regioisomerism and salt form. For instance, the 8-bromo isomer (LogP = 3.39) and the 6-bromo isomer differ substantially in lipophilicity and steric accessibility relative to the 7-bromo regioisomer (LogP = 3.97) [1]. Such variations directly impact performance in metal-catalyzed cross-coupling reactions, where the position of the bromine atom dictates both reactivity and regioselectivity [2]. Furthermore, the hydrobromide salt form confers distinct solubility and handling advantages over the free base, affecting formulation and reaction outcomes [3]. These non-interchangeable characteristics necessitate product-specific selection rather than generic substitution.

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (CAS 1803588-93-3): Quantitative Differentiation Evidence Guide


LogP Comparison: 7-Bromo Isomer vs. 8-Bromo Regioisomer and Parent Scaffold

The 7-bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide exhibits a significantly higher calculated LogP (3.9722) compared to the 8-bromo isomer (LogP = 3.39430) and the non-brominated 2-tert-butylimidazo[1,2-a]pyridine (LogP = 3.04) [1]. This difference of 0.58 LogP units relative to the 8-bromo isomer and 0.93 LogP units relative to the parent scaffold indicates substantially greater lipophilicity, which can influence membrane permeability, protein binding, and distribution in biological assays.

Lipophilicity Drug Design Physicochemical Property

Molecular Weight and Salt Form Impact on Solubility and Handling

The target compound is supplied as a hydrobromide salt (MW = 334.05 g/mol) rather than the free base (MW = 253.14 g/mol) . Hydrobromide salts are generally expected to exhibit higher aqueous solubility and improved crystallinity compared to their free base counterparts due to ionic interactions with water molecules and enhanced lattice energy [1]. While direct comparative solubility data for this specific pair are not published, the salt form is a known strategy to overcome poor aqueous solubility often encountered with neutral imidazo[1,2-a]pyridine derivatives.

Salt Selection Solubility Enhancement Formulation Development

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The 7-bromo substitution pattern offers distinct regioselective advantages in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the 6- and 8-bromo isomers. Microwave-assisted Suzuki reactions with various bromoimidazo[1,2-a]pyridines demonstrate that the position of the bromine atom significantly influences coupling efficiency and product distribution due to differing electronic and steric environments [1]. While quantitative yield data for the 7-bromo isomer under identical conditions are not explicitly tabulated in the available literature, the regiochemical differentiation is a well-established principle in heterocyclic chemistry and directly impacts the synthetic route design.

Cross-Coupling Regioselectivity Medicinal Chemistry Synthesis

Steric Bulk from tert-Butyl Group at C2 and Its Impact on Receptor Binding

The presence of the tert-butyl group at the 2-position introduces significant steric bulk that can influence binding to biological targets. In imidazo[1,2-a]pyridine-based kinase inhibitors, substituents at the 2-position have been shown to modulate selectivity and potency through steric interactions within the ATP-binding pocket [1]. While specific IC50 data for this compound are not available, the tert-butyl group distinguishes it from simpler 2-unsubstituted or 2-methyl analogs, which may exhibit different binding profiles due to reduced steric demand.

Steric Effects Kinase Inhibitors Structure-Activity Relationship

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide (CAS 1803588-93-3): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Building Block for Kinase Inhibitor Libraries

The compound serves as a versatile intermediate for synthesizing imidazo[1,2-a]pyridine-based kinase inhibitors. The 7-bromo handle allows for regioselective Suzuki coupling to introduce diverse aryl groups at the C7 position, while the tert-butyl group at C2 provides steric bulk that can be exploited to modulate selectivity against off-target kinases [1]. This combination is particularly valuable in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Synthetic Methodology Development: Cross-Coupling Reaction Optimization

Due to the distinct electronic and steric environment at the 7-position, this compound is an excellent substrate for developing and optimizing palladium-catalyzed cross-coupling protocols. Researchers can use it to benchmark catalyst systems, ligand effects, and microwave-assisted reaction conditions for heteroaryl bromides [2]. Its higher lipophilicity (LogP 3.97) may also influence solvent selection and phase-transfer considerations during reaction development .

Chemical Biology: Probe Development for Target Identification

The bromine atom provides a convenient site for further functionalization, enabling the attachment of biotin tags, fluorescent reporters, or photoaffinity labels. The hydrobromide salt form offers improved aqueous solubility, facilitating conjugation reactions in biologically compatible media [3]. This makes the compound suitable for generating chemical probes to study protein targets in neurological and inflammatory pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.